3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
3-[1-(9H-Xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core substituted with a pyrrolidine ring linked to a xanthene-carbonyl group. The oxazolidine-2,4-dione scaffold is a hallmark of bioactive molecules, often associated with fungicidal or enzyme-inhibitory activity .
Structural determination of this compound would typically employ X-ray crystallography, refined using programs like SHELXL for small-molecule analysis , and visualized via tools such as ORTEP-3 for geometric clarity . The puckering of the pyrrolidine and oxazolidine rings could be quantified using Cremer-Pople parameters, which define ring non-planarity .
Properties
IUPAC Name |
3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-18-12-27-21(26)23(18)13-9-10-22(11-13)20(25)19-14-5-1-3-7-16(14)28-17-8-4-2-6-15(17)19/h1-8,13,19H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYMVCLVTONBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Xanthene Moiety: The xanthene core can be synthesized using classical methods such as the Grover, Shah, and Shah reaction, which involves the condensation of polyphenols with salicylic acids in the presence of acetic anhydride.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors, often involving the use of proline derivatives.
Formation of the Oxazolidine Ring: The oxazolidine ring is typically formed through cyclization reactions involving amino alcohols and carbonyl compounds.
Coupling Reactions: The final step involves coupling the xanthene, pyrrolidine, and oxazolidine moieties under specific reaction conditions, often using catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of microwave-assisted synthesis for the xanthene core and high-throughput screening of catalysts for the coupling reactions .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the xanthene moiety, yielding xanthone derivatives. This reaction is facilitated by strong oxidizing agents under controlled conditions.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Xanthene oxidation | Potassium permanganate (KMnO₄) in acidic medium | Xanthone derivatives |
| Carbonyl oxidation | Chromium trioxide (CrO₃) in acetic acid | Oxidized carbonyl compounds |
This transformation is critical for modifying the compound’s electronic properties and reactivity.
Reduction Reactions
Reduction targets carbonyl groups in the oxazolidine and pyrrolidine moieties.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Carbonyl reduction | Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) | Alcohol derivatives |
| Pyrrolidine ring reduction | Catalytic hydrogenation (H₂/Pd) | Reduced pyrrolidine derivatives |
These reactions enable the generation of analogs with altered biological activity.
Substitution Reactions
The pyrrolidine ring undergoes nucleophilic substitution, driven by its electron-deficient carbonyl groups.
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Amination | Amines (e.g., NH₃, RNH₂) in polar aprotic solvents | Substituted pyrrolidine derivatives |
| Thiolation | Thiols (e.g., HS⁻, RSH) | Thio-substituted pyrrolidine derivatives |
Substitution enhances the compound’s versatility for medicinal chemistry applications.
Cyclization and Coupling Reactions
The oxazolidine ring forms via cyclization of amino alcohols with carbonyl compounds. Coupling reactions integrate the xanthene, pyrrolidine, and oxazolidine moieties.
| Reaction Type | Reagents/Conditions | Key Step |
|---|---|---|
| Oxazolidine cyclization | Amino alcohols + carbonyl compounds (e.g., diethyl carbonate) | Ring formation via nucleophilic attack |
| Coupling | Palladium or copper catalysts (e.g., Pd/Cu) | Moiety integration |
These steps are central to the compound’s synthesis and functionalization .
Comparative Analysis of Reaction Conditions
| Parameter | Oxidation | Reduction | Substitution |
|---|---|---|---|
| Temperature | High | Moderate | Moderate |
| Solvent | Acidic | Aprotic | Polar aprotic |
| Catalyst | None | Metal-based | None |
| Yield | Variable | High | Moderate |
This table highlights differences in operational parameters across reaction types .
Mechanistic Insights
The compound’s reactivity stems from:
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a promising candidate in drug development. Its ability to interact with specific proteins or enzymes makes it valuable in creating therapeutic agents.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione were synthesized and evaluated for their inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis. The results showed IC50 values ranging from 0.47 to 1.4 µM, indicating potent activity against cancer cell lines .
Biological Studies
This compound can be utilized in biological research to understand the interactions between complex organic molecules and biological systems.
Biological Assays
In vitro studies have demonstrated that the compound and its analogs possess antimicrobial properties. For example, a study involving various synthesized derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, revealing the compound's potential as an antimicrobial agent .
Industrial Applications
The stability and reactivity of this compound make it suitable for various industrial processes.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Xanthene Moiety : Utilizing classical methods such as the Grover reaction.
- Synthesis of the Pyrrolidine Ring : Often derived from proline derivatives.
- Formation of the Oxazolidine Ring : Achieved through cyclization reactions involving amino alcohols and carbonyl compounds .
Chemical Reaction Analysis
This compound can undergo various chemical reactions that enhance its utility in research:
- Oxidation : Leading to xanthone derivatives.
- Reduction : Converting carbonyl groups to alcohols.
- Substitution Reactions : Particularly at the pyrrolidine ring .
Mechanism of Action
The mechanism of action of 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: Vinclozolin
Vinclozolin, (RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione, shares the 1,3-oxazolidine-2,4-dione core but differs in substituents (Table 1).
Table 1: Structural and Functional Comparison
Structural and Functional Implications
- Vinclozolin’s dichlorophenyl moiety contributes to its fungicidal activity by interacting with fungal cell membranes, whereas the xanthene-pyrrolidine system may target intracellular enzymes .
Conformational Dynamics :
Synthetic and Analytical Considerations :
Research Findings and Methodological Insights
- Crystallography: The WinGX suite and ORTEP-3 enable precise modeling of non-planar rings and substituent conformations, essential for comparing analogs.
- Puckering Analysis : Cremer-Pople parameters quantify the oxazolidine and pyrrolidine ring distortions, aiding in structure-activity relationship (SAR) studies.
- Functional Divergence : While vinclozolin’s efficacy against gray mold rot is well-documented , the target compound’s bioactivity remains speculative, necessitating enzymatic assays to validate hypothesized targets.
Biological Activity
3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that integrates xanthene, pyrrolidine, and oxazolidine moieties. This unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Xanthene Moiety : Known for its fluorescent properties and stability.
- Pyrrolidine Ring : Common in biologically active compounds, contributing to its interaction with biological systems.
- Oxazolidine Ring : Associated with antibacterial activity and other biological functions.
Table 1: Structural Details
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H18N2O5 |
| Molecular Weight | 378.38 g/mol |
| CAS Number | 2034291-93-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
1. Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties against gram-positive bacteria, including strains resistant to traditional antibiotics. The oxazolidine ring enhances the compound's ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit .
2. Anticancer Potential
The structural features of the compound suggest potential anticancer activities. Similar compounds have shown efficacy against various tumor cell lines by inducing apoptosis and inhibiting proliferation .
3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly in pathways involving monoamine oxidases and other critical enzymes in metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from this compound.
Case Study 1: Antimycobacterial Activity
In a study examining the activity of oxazolidinones against Mycobacterium tuberculosis, compounds with similar structural frameworks demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL. This suggests that derivatives of this compound could be developed for treating resistant strains of tuberculosis .
Case Study 2: Anticancer Efficacy
A series of oxazolidinone derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the oxazolidine structure significantly enhanced cytotoxicity against breast and lung cancer cells, highlighting the potential for developing targeted therapies based on this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
